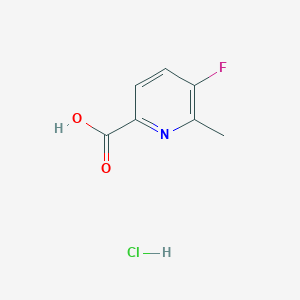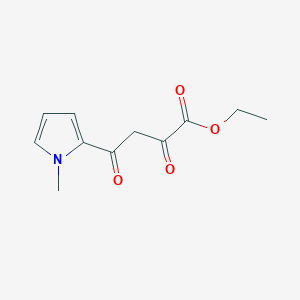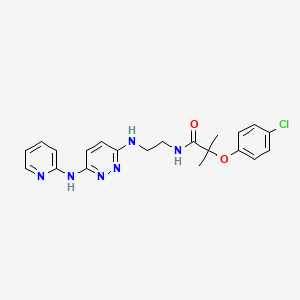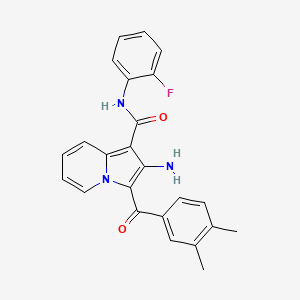
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide" is a derivative of indolizine, which is a heterocyclic compound that has been the subject of research due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their antitumor activities and crystal structures. These compounds generally feature an indazole or indolizine core substituted with various functional groups that can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . Similarly, other indazole derivatives were synthesized using comparable methods, indicating that the synthesis of the compound might also involve analogous steps .
Molecular Structure Analysis
The crystal structures of the synthesized compounds provide insight into their molecular geometry and potential interactions. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, with specific lattice parameters . These details are crucial for understanding the molecular interactions and stability of the compounds, which could be extrapolated to the compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of the compounds is influenced by their functional groups. For example, the presence of amino and carboxamide groups in the indazole derivatives suggests potential for further chemical modifications and reactions, such as the formation of sulfanyl derivatives as seen in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also undergo similar reactions due to the presence of analogous functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of fluorine atoms and other substituents can significantly affect the compound's lipophilicity, stability, and ability to interact with biological targets. The antitumor activity of these compounds, as demonstrated by their inhibitory effects on cancer cell lines, suggests that the compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide" may also possess similar biological properties . Additionally, the one-pot domino reaction used to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives indicates that the compound might be synthesized using a similar approach, which could affect its yield and purity .
Applications De Recherche Scientifique
Photoluminescent Materials
Indolizine derivatives, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have been identified for their unusual blue-shifted acid-responsive photoluminescent behavior. These compounds exhibit reversible pH-dependent optical properties, which are uncommon and involve dramatic blue shifts in fluorescence emission upon protonation. The phenomenon is attributed to C-protonation and loss of aromaticity, challenging the anticipated N-protonation. This research opens avenues for developing pH-responsive photoluminescent materials using indolizine derivatives (Outlaw et al., 2016).
Synthetic Methodologies
Indolizine derivatives have been synthesized through various methods, including a one-pot domino reaction that yields 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This synthesis demonstrates the versatility and efficiency of generating indolizine compounds, potentially applicable to the synthesis of the chemical compound (Ziyaadini et al., 2011).
Biological Activities
Several studies have explored the biological activities of indolizine derivatives, indicating their potential as pharmacologically active agents. For instance, derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting their utility in cancer research and therapy. This underscores the importance of investigating the biological activities of specific indolizine compounds, including "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide," to identify potential therapeutic applications (Hao et al., 2017).
Propriétés
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKKRQSPHKUPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

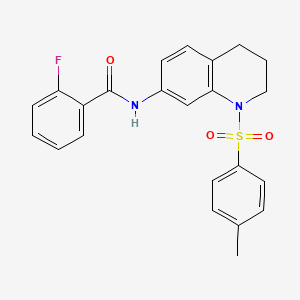
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
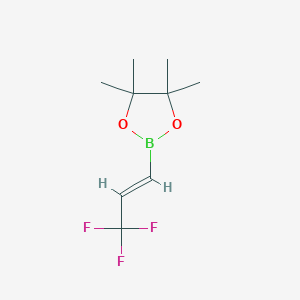
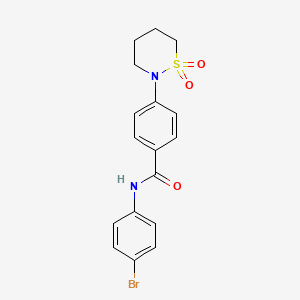
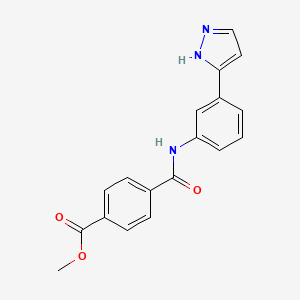
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

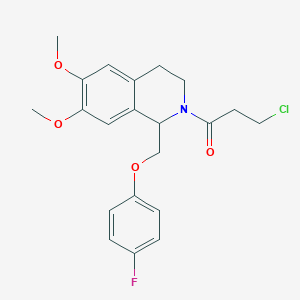
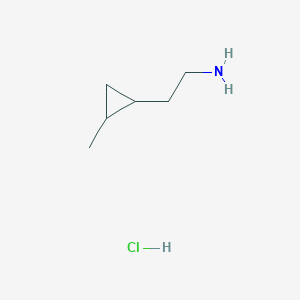
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
